N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide
Overview
Description
N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide, also known as FPH1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FPH1 has been shown to inhibit the activity of a specific protein, which has implications for the treatment of various diseases. In
Mechanism of Action
N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide inhibits the activity of Rpn11 by binding to a specific site on the protein. This binding causes a conformational change in Rpn11, which prevents it from functioning properly in the proteasome. This leads to the accumulation of unwanted proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on Rpn11, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects, as it inhibits the activity of the NF-κB pathway. Additionally, this compound has been shown to have antioxidant effects, as it reduces the production of reactive oxygen species in cells.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide in lab experiments is its specificity for Rpn11. This allows researchers to study the effects of inhibiting this specific protein without affecting other components of the proteasome. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in neurodegenerative diseases. Finally, research is needed to better understand the long-term effects of this compound on cell function and viability.
Scientific Research Applications
N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide has been primarily studied for its inhibitory effects on the protein Rpn11, which is a component of the proteasome. The proteasome is responsible for degrading unwanted or damaged proteins in the cell, and inhibition of Rpn11 has been shown to cause accumulation of these proteins, leading to cell death. This compound has been shown to have potential therapeutic applications in cancer treatment, as cancer cells are known to have higher proteasome activity than normal cells. Additionally, this compound has been shown to have potential in treating neurodegenerative diseases, as accumulation of unwanted proteins is a hallmark of these diseases.
properties
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2,4-dihydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-10-5-6-12(13(18)9-10)14(19)16-15-7-1-3-11-4-2-8-20-11/h1-9,17-18H,(H,16,19)/b3-1+,15-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWSLMFXQHJWEO-AIBSJQBZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N/NC(=O)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.